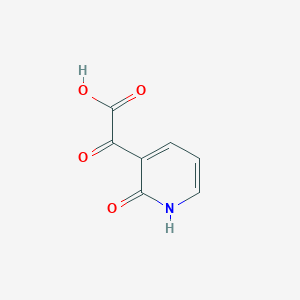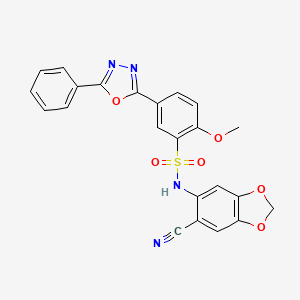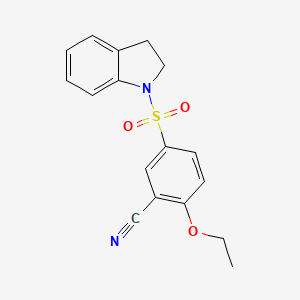
(2-Hydroxypyridin-3-yl)(oxo)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-HYDROXYPYRIDIN-3-YL)-2-OXOACETIC ACID is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-HYDROXYPYRIDIN-3-YL)-2-OXOACETIC ACID can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxypyridine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems can also reduce the risk of human error and improve safety .
Chemical Reactions Analysis
Types of Reactions
2-(2-HYDROXYPYRIDIN-3-YL)-2-OXOACETIC ACID undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-(2-HYDROXYPYRIDIN-3-YL)-2-OXOACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-HYDROXYPYRIDIN-3-YL)-2-OXOACETIC ACID involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it disrupts the cell membrane of bacteria, leading to cell death. As an anticancer agent, it inhibits enzymes involved in cell division, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Another nitrogen-containing heterocycle with similar biological activities.
Thienopyridine: Known for its antimicrobial properties.
Uniqueness
What sets 2-(2-HYDROXYPYRIDIN-3-YL)-2-OXOACETIC ACID apart is its unique combination of a hydroxyl group and an oxo group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H5NO4 |
|---|---|
Molecular Weight |
167.12 g/mol |
IUPAC Name |
2-oxo-2-(2-oxo-1H-pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5NO4/c9-5(7(11)12)4-2-1-3-8-6(4)10/h1-3H,(H,8,10)(H,11,12) |
InChI Key |
XOSBDMPMOZTAIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(benzylsulfonyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B11497210.png)
![1H-Pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-3-[2-(1-piperidinyl)acetyl]-](/img/structure/B11497217.png)
![6-{2-(4-methoxyphenyl)-4-[(4-methylphenyl)amino]-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B11497223.png)

![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11497238.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11497245.png)

![2-{[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11497258.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11497272.png)
![N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B11497286.png)
![4-chloro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11497291.png)
![2-[2-(2,6-dimethylphenoxy)ethyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11497300.png)

![[(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetonitrile](/img/structure/B11497310.png)
